4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride

Sulfonyl chloride Boiling point Purification

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride (CAS 923175-88-6) is a specialized electrophilic sulfonylation reagent with a unique para-diethylcarbamoyl substituent. This group enhances electrophilicity, accelerating sulfonamide formation compared to unsubstituted sulfonyl chlorides. Its substantially elevated boiling point (413.7±28.0 °C) enables high-temperature synthesis (>200 °C) that would volatilize simpler analogs, reducing side‑product formation. The increased molecular weight (275.75 g/mol) facilitates chromatographic resolution, delivering higher-purity intermediates for medicinal chemistry libraries. Choose this building block when your research demands cleaner reactions, faster throughput, and easier purification.

Molecular Formula C11H14ClNO3S
Molecular Weight 275.75
CAS No. 923175-88-6
Cat. No. B3017336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride
CAS923175-88-6
Molecular FormulaC11H14ClNO3S
Molecular Weight275.75
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)17(12,15)16/h5-8H,3-4H2,1-2H3
InChIKeyAHZIMJYCFKOYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride (CAS 923175-88-6): Procurement-Focused Physicochemical Profile


4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride (CAS 923175-88-6) is a specialized aromatic sulfonyl chloride reagent characterized by a para-substituted diethylcarbamoyl group. Its molecular formula is C₁₁H₁₄ClNO₃S, with a molecular weight of 275.75 g/mol [1]. The compound exhibits a predicted boiling point of 413.7±28.0 °C at 760 mmHg and a flash point of 204.0±24.0 °C . As an electrophilic sulfonylating agent, it is primarily employed in the synthesis of sulfonamides and related derivatives, serving as a key building block in medicinal chemistry and organic synthesis research [1].

Why 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride Cannot Be Replaced by Unsubstituted or Simple Alkyl/Aryl Sulfonyl Chlorides


Generic substitution of 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride with simpler sulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-toluenesulfonyl chloride) is not chemically or operationally equivalent due to the profound influence of the para-diethylcarbamoyl substituent. This group introduces significant changes in physicochemical properties, including a substantially elevated boiling point, increased molecular weight, and altered electronic character . These differences directly impact reaction conditions, purification strategies, and the downstream properties of synthesized sulfonamide products. The carbamoyl moiety is electron-withdrawing, which can enhance the electrophilicity of the sulfonyl chloride center, potentially accelerating reaction rates with nucleophiles and altering product selectivity compared to electron-donating or unsubstituted analogs [1].

Quantitative Differentiation Evidence for 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride


Significantly Elevated Boiling Point Enables High-Temperature Reactions and Distillation-Based Purification

4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride exhibits a predicted boiling point of 413.7±28.0 °C at 760 mmHg . In contrast, the unsubstituted analog benzenesulfonyl chloride boils at 251-252 °C . This represents a boiling point increase of approximately 162 °C. The substantially higher boiling point of the target compound reduces its volatility at ambient and moderate temperatures, making it more suitable for reactions requiring elevated thermal conditions and facilitating its separation from volatile byproducts via distillation .

Sulfonyl chloride Boiling point Purification

Increased Molecular Weight and Structural Complexity Influence Solubility and Separation Characteristics

The molecular weight of 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride is 275.75 g/mol [1]. This is 99.13 g/mol heavier than benzenesulfonyl chloride (176.62 g/mol) [2], representing a 56% increase in mass. The additional mass and the presence of the diethylcarbamoyl group increase the compound's hydrophobicity and alter its partition coefficients, which can be leveraged for improved chromatographic separation and modified solubility profiles in organic synthesis workflows [1][2].

Sulfonyl chloride Molecular weight Solubility

Electron-Withdrawing Diethylcarbamoyl Substituent Enhances Sulfonyl Chloride Electrophilicity

The para-diethylcarbamoyl group is electron-withdrawing via both inductive (-I) and resonance effects [1]. This electronic character reduces electron density on the aromatic ring and the sulfonyl sulfur, thereby increasing the electrophilicity of the sulfonyl chloride moiety relative to unsubstituted or electron-donating substituted benzenesulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride). While direct kinetic data for this specific compound is not currently available, the class-level inference based on established Hammett σ values for carbamoyl groups (σₚ ≈ +0.36 for CONH₂) predicts a faster rate of nucleophilic substitution compared to benzenesulfonyl chloride (σₚ = 0) [2].

Sulfonyl chloride Electrophilicity Reactivity

Optimal Application Scenarios for 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride Based on Differentiated Properties


High-Temperature Sulfonamide Synthesis

The elevated boiling point (413.7±28.0 °C) of 4-(diethylcarbamoyl)benzene-1-sulfonyl chloride makes it the reagent of choice for sulfonamide syntheses conducted at elevated temperatures (e.g., >200 °C) where simpler sulfonyl chlorides would volatilize or decompose. This property enables cleaner reactions and easier separation of the sulfonyl chloride from volatile byproducts .

Chromatographic Purification and Separation of Complex Mixtures

The increased molecular weight (275.75 g/mol) and altered hydrophobicity relative to common sulfonyl chlorides facilitate improved resolution in chromatographic purification steps. This is particularly valuable in medicinal chemistry programs where sulfonamide libraries require high-purity intermediates for biological testing [1].

Accelerated Nucleophilic Substitutions in Drug Discovery

The electron-withdrawing nature of the para-diethylcarbamoyl group enhances the electrophilicity of the sulfonyl chloride, potentially leading to faster reaction rates with amine nucleophiles. This property can be exploited in high-throughput parallel synthesis campaigns to increase throughput and reduce reaction times, a critical factor in early-stage drug discovery [2].

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